molecular formula C19H16ClFN2O4S B11610495 (5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11610495
M. Wt: 422.9 g/mol
InChI Key: CRHKUMWOQVFSSH-YBEGLDIGSA-N
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Description

The compound “(5Z)-3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE” is a synthetic organic molecule that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the thiazolidinedione ring, introduction of the furan and morpholine groups, and the final coupling with the chlorofluorophenylmethyl group. Common reagents used in these reactions include thionyl chloride, morpholine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinedione ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorofluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases like diabetes and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinedione ring is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. The furan and morpholine groups may also contribute to its biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for treating type 2 diabetes.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn from the market due to safety concerns.

Uniqueness

The unique combination of the chlorofluorophenyl, furan, and morpholine groups in this compound may provide distinct biological activities and therapeutic potential compared to other thiazolidinediones. These structural features can enhance its binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C19H16ClFN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

(5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H16ClFN2O4S/c20-14-2-1-3-15(21)13(14)11-23-18(24)16(28-19(23)25)10-12-4-5-17(27-12)22-6-8-26-9-7-22/h1-5,10H,6-9,11H2/b16-10-

InChI Key

CRHKUMWOQVFSSH-YBEGLDIGSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC4=C(C=CC=C4Cl)F

Canonical SMILES

C1COCCN1C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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